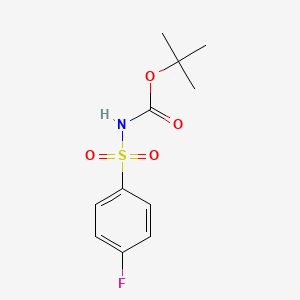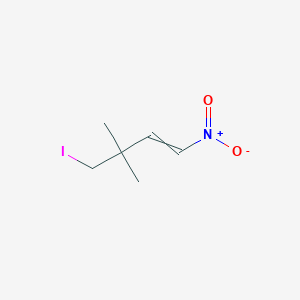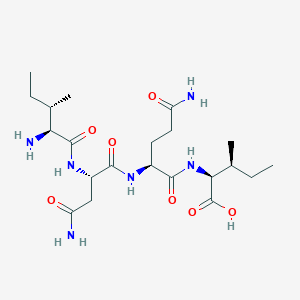
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is a peptide composed of four amino acids: L-isoleucine, L-asparagine, L-glutamine, and another L-isoleucine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-glutamine and the second L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, resulting in the release of individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds (if present) to free thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) are commonly used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-glutamine).
Oxidation: Oxidized amino acid derivatives.
Reduction: Reduced thiol groups (if disulfide bonds are present).
科学的研究の応用
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger various cellular responses, such as signal transduction, enzyme activation, or gene expression regulation. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-leucine: Similar structure but with leucine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-valine: Similar structure but with valine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-phenylalanine: Similar structure but with phenylalanine instead of the second isoleucine.
Uniqueness
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two L-isoleucine residues may confer specific structural or functional characteristics that differentiate it from other similar peptides.
特性
CAS番号 |
830320-53-1 |
|---|---|
分子式 |
C21H38N6O7 |
分子量 |
486.6 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H38N6O7/c1-5-10(3)16(24)20(32)26-13(9-15(23)29)19(31)25-12(7-8-14(22)28)18(30)27-17(21(33)34)11(4)6-2/h10-13,16-17H,5-9,24H2,1-4H3,(H2,22,28)(H2,23,29)(H,25,31)(H,26,32)(H,27,30)(H,33,34)/t10-,11-,12-,13-,16-,17-/m0/s1 |
InChIキー |
VNGBPWGJHALMHO-JHLPPDTLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


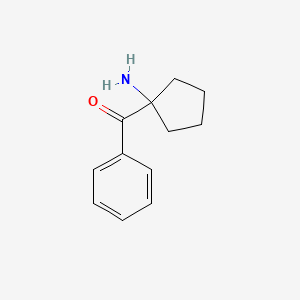
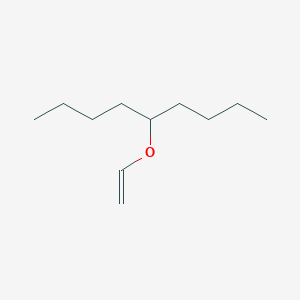
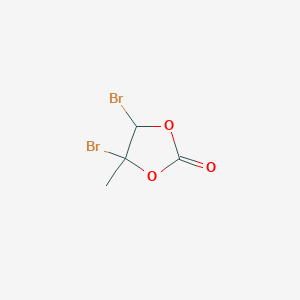
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
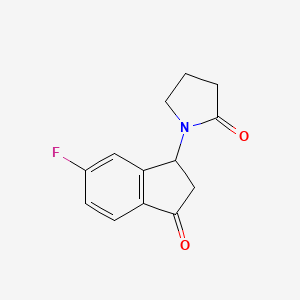
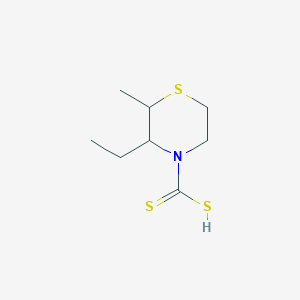
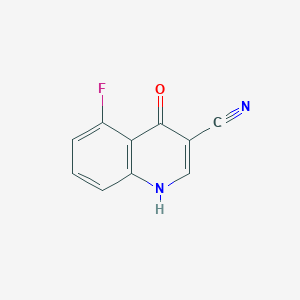
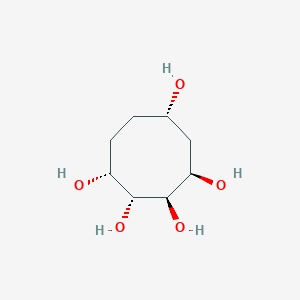
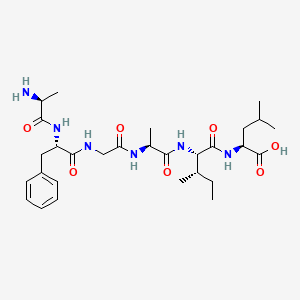

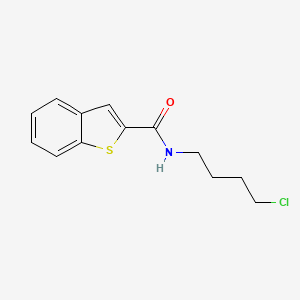
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
